Midafotel

Description

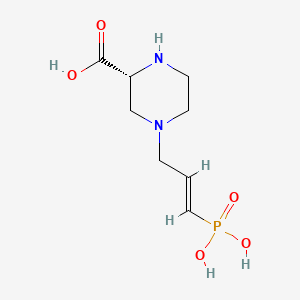

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXMZMJSGLFKQI-ABVWVHJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045740 | |

| Record name | Midafotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117414-74-1 | |

| Record name | Midafotel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117414-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midafotel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midafotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIDAFOTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Midafotel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midafotel (also known as CPPene or SDZ EAA 494) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Despite promising preclinical neuroprotective effects, its development was halted due to adverse effects in clinical trials. Understanding the intricacies of its interaction with the NMDA receptor remains crucial for the development of future neuroprotective and anticonvulsant therapies.

Introduction

This compound is a piperazine derivative that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission, plasticity, and excitotoxicity in the central nervous system. Overactivation of this receptor is implicated in a variety of neurological disorders, including epilepsy and ischemic brain damage. This compound was developed to mitigate the detrimental effects of excessive NMDA receptor activation.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its pharmacological effect by directly competing with the endogenous agonist, glutamate, for binding to the agonist site on the GluN2 subunit of the NMDA receptor. By reversibly binding to this site, this compound prevents the glutamate-induced conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This competitive antagonism effectively reduces the downstream signaling cascades associated with NMDA receptor activation.

dot

Caption: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Preparation | Reference |

| pA2 | 6.7 - 6.8 | Frog | Spinal Cord | [2] |

| pA2 | 6.7 - 6.8 | Rat | Neocortex | [2] |

Table 2: In Vitro Binding Affinity of this compound

| Parameter | Value | Radioligand | Preparation | Reference |

| pKi | 7.5 | [³H]CGP39653 | Rat Brain | [2] |

Table 3: In Vivo Efficacy of this compound

| Model | Parameter | Value | Species | Administration | Reference |

| Maximal Electroshock | ED₅₀ | ~16 mg/kg | Rodent | Oral | [2] |

Experimental Protocols

In Vitro Electrophysiology: Schild Analysis for pA2 Determination

This protocol describes a generalized method for determining the pA2 value of a competitive antagonist like this compound using electrophysiological recordings.

Objective: To quantify the potency of this compound as a competitive NMDA receptor antagonist.

Methodology:

-

Preparation: Acutely isolated neurons (e.g., from rat neocortex) or frog spinal cord preparations are used.

-

Recording: Whole-cell patch-clamp or extracellular field potential recordings are performed to measure NMDA-evoked depolarizations or currents.

-

Agonist Application: A concentration-response curve for the agonist (NMDA) is established by applying increasing concentrations of NMDA and recording the response.

-

Antagonist Application: The preparation is then incubated with a fixed concentration of this compound. The NMDA concentration-response curve is re-established in the presence of this compound.

-

Data Analysis: The rightward shift in the NMDA concentration-response curve caused by this compound is used to calculate the dose ratio. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

dot

Caption: Workflow for determining the pA2 value of this compound.

In Vitro Radioligand Binding Assay: Ki Determination

This protocol outlines a generalized method for determining the inhibition constant (Ki) of this compound.

Objective: To determine the binding affinity of this compound for the NMDA receptor.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., frontal cortex).

-

Radioligand: A radiolabeled competitive NMDA receptor antagonist, such as [³H]CGP 39653, is used.

-

Incubation: The brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a generalized MCAO model in rats, a common method for evaluating the neuroprotective effects of compounds like this compound against focal cerebral ischemia.

Objective: To assess the in vivo neuroprotective efficacy of this compound.

Methodology:

-

Animal Preparation: Anesthetized rats (e.g., Sprague-Dawley or Wistar) are used. Body temperature is maintained at 37°C.

-

Surgical Procedure: The middle cerebral artery is occluded by inserting a filament into the internal carotid artery.

-

Drug Administration: this compound or vehicle is administered at a specific time point before, during, or after the occlusion.

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

-

Neurological Assessment: Neurological deficits are assessed at various time points post-reperfusion using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

dot

Caption: Experimental workflow for the MCAO neuroprotection model.

Clinical Development and Conclusion

Despite the promising preclinical data demonstrating potent anticonvulsant and neuroprotective effects, the clinical development of this compound was terminated. Phase II trials in patients with intractable epilepsy revealed a narrow therapeutic window and significant adverse effects, including poor concentration, sedation, ataxia, and amnesia. These central nervous system side effects are a common challenge for NMDA receptor antagonists.

References

Midafotel: A Technical Guide to its NMDA Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midafotel, also known as SDZ EAA 494 and CPPene, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its activity as an NMDA receptor antagonist. The document details quantitative binding and functional data, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, and memory formation.[4] However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[5] Consequently, NMDA receptor antagonists have been a major focus of drug development efforts aimed at neuroprotection.

This compound emerged as a promising therapeutic candidate due to its potent and competitive antagonism at the NMDA receptor. It has been evaluated in various preclinical models of neurological disorders, demonstrating neuroprotective and anticonvulsant effects. This guide provides a detailed technical examination of this compound's NMDA receptor antagonist activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the NMDA receptor.

Table 1: In Vitro Binding and Functional Activity of this compound

| Parameter | Value | Assay Details | Reference |

| Ki | ~31.6 nM | Competitive binding assay using [3H]CGP39653 in rat brain membranes. Calculated from a reported pKi of 7.5. | |

| ED50 | 39 nM | Specific in vitro assay not detailed in the provided search results. |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | ED50 / Effective Dose | Administration Route | Reference |

| Rodent Maximal Electroshock | Anticonvulsant effect | ~16 mg/kg | Oral | |

| Rat Focal Cerebral Ischemia (MCAO) | Reduction in infarct volume | 1.5, 4.5, 15 mg/kg (dose-dependent effect) | Intravenous |

Mechanism of Action

This compound functions as a competitive antagonist at the glutamate binding site on the NMDA receptor. By binding to this site, it prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca2+ and Na+ ions into the neuron. This blockade of excessive cation influx is the primary mechanism underlying its neuroprotective and anticonvulsant properties.

Mechanism of this compound's competitive antagonism at the NMDA receptor.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily mediated by an increase in intracellular calcium concentration. These pathways can lead to either neuroprotective or neurotoxic outcomes, depending on the intensity and duration of the stimulus. This compound, by blocking the initial calcium influx, prevents the activation of downstream neurotoxic pathways.

Simplified NMDA receptor signaling cascade showing pro-apoptotic and pro-survival pathways.

Experimental Protocols

The following sections detail standardized protocols for assessing the NMDA receptor antagonist activity of compounds like this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

-

Radioligand: [3H]CGP 39653, a potent and selective competitive NMDA receptor antagonist.

-

Tissue Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]CGP 39653 (typically at or below its Kd), and varying concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a saturating concentration of a non-labeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on NMDA receptor-mediated ion currents in individual neurons.

-

Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

-

Recording Configuration: Whole-cell voltage-clamp mode.

-

Solutions:

-

External solution: Contains physiological concentrations of ions, including NMDA and glycine to activate the receptors. Mg2+ is often omitted to prevent voltage-dependent channel block.

-

Internal solution (pipette solution): Contains ions that mimic the intracellular environment.

-

-

Procedure:

-

Establish a high-resistance seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a negative holding potential (e.g., -60 mV).

-

Apply a solution containing NMDA and glycine to evoke an inward current.

-

After establishing a stable baseline current, co-apply varying concentrations of this compound with the agonists.

-

Measure the peak and steady-state current amplitudes in the presence of different concentrations of this compound.

-

-

Data Analysis:

-

Normalize the current in the presence of this compound to the control current (agonists alone).

-

Plot the normalized current against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model of focal cerebral ischemia is used to evaluate the neuroprotective effects of this compound.

-

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and the pterygopalatine artery.

-

Insert a filament (e.g., a silicone-coated nylon suture) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 60-120 minutes), the filament can be withdrawn to allow for reperfusion.

-

-

Drug Administration: Administer this compound (e.g., 1.5, 4.5, 15 mg/kg, i.v.) at a specific time point relative to the onset of ischemia (e.g., before, during, or after).

-

Outcome Measures:

-

Neurological Deficit Scoring: Assess motor and sensory deficits at various time points post-MCAO.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with a viability dye (e.g., 2,3,5-triphenyltetrazolium chloride - TTC), which stains viable tissue red, leaving the infarct unstained (white). Quantify the infarct volume using image analysis software.

-

In Vivo Model: Audiogenic Seizures in Rats

This model is used to assess the anticonvulsant properties of this compound in a model of reflex epilepsy.

-

Animal Model: Genetically epilepsy-prone rats (e.g., GEPRs) or rats made susceptible to audiogenic seizures through acoustic priming.

-

Procedure:

-

Administer this compound or vehicle to the rats at a predetermined time before seizure induction.

-

Place the rat in a sound-attenuating chamber.

-

Expose the rat to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

-

Observe and score the seizure behavior, which typically includes a wild running phase followed by clonic and/or tonic convulsions.

-

-

Outcome Measures:

-

Seizure Incidence: The percentage of animals in each treatment group that exhibit seizures.

-

Seizure Severity Score: A graded score based on the observed behavioral components of the seizure.

-

Latency to Seizure Onset: The time from the start of the acoustic stimulus to the first signs of seizure activity.

-

Conclusion

This compound is a well-characterized, potent, and competitive NMDA receptor antagonist with demonstrated efficacy in preclinical models of neurotoxicity and epilepsy. Its mechanism of action is centered on the direct blockade of the glutamate binding site on the NMDA receptor. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel NMDA receptor antagonists. While this compound's clinical development was discontinued, it remains a valuable pharmacological tool for research into the roles of the NMDA receptor in health and disease. Further investigation into the subtype selectivity of this compound could provide additional insights into the specific contributions of different NMDA receptor subunits to various physiological and pathological processes.

References

- 1. The GluN2B-Containing NMDA Receptor Alleviates Neuronal Apoptosis in Neonatal Hypoxic-Ischemic Encephalopathy by Activating PI3K-Akt-CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The pharmacology of SDZ EAA 494, a competitive NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Midafotel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes a detailed summary of its chemical and physical characteristics, a review of its mechanism of action as an NMDA receptor antagonist, and a compilation of available quantitative pharmacological data. This document also outlines key experimental methodologies for the study of this compound and visualizes its interaction with the NMDA receptor signaling pathway.

Chemical Structure and Properties

This compound is a piperazine derivative with a phosphonopropenyl substituent. Its chemical structure is characterized by a piperazine-2-carboxylic acid core.

Chemical Name (IUPAC): (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 117414-74-1 | [1] |

| Molecular Formula | C₈H₁₅N₂O₅P | [1] |

| Molecular Weight | 250.191 g/mol | [1] |

| Appearance | White to off-white solid | |

| SMILES | C1CN(C--INVALID-LINK--C(=O)O)C/C=C/P(=O)(O)O | |

| InChI | InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 |

Mechanism of Action

This compound functions as a competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.

This compound competes with the endogenous agonist, glutamate, for the binding site on the GluN2 subunit of the NMDA receptor. By occupying this site without activating the receptor, this compound prevents the glutamate-induced conformational change necessary for ion channel opening. This blockade of the ion channel prevents the influx of Ca²⁺ ions into the neuron, thereby inhibiting downstream signaling cascades.

Pharmacological Data

This compound has been characterized in a variety of in vitro and in vivo studies, demonstrating its potency and selectivity as an NMDA receptor antagonist.

Table 2: Pharmacological Parameters of this compound

| Parameter | Value | Species/Assay Condition | Reference(s) |

| ED₅₀ | 39 nM | NMDA-induced depolarizations in rat neocortical slice | |

| Binding Affinity (Kᵢ) | Data not available | ||

| IC₅₀ | Data not available |

Note: While this compound is known to be a potent antagonist, specific Kᵢ and IC₅₀ values from competitive radioligand binding assays and functional assays are not consistently reported in publicly accessible literature.

Pharmacokinetics: Preclinical studies indicated that this compound possesses a pharmacokinetic profile that was initially considered suitable for clinical development. It is excreted unchanged via the renal system and does not produce toxic byproducts. However, detailed pharmacokinetic parameters such as half-life, volume of distribution, and clearance in various species are not extensively documented in publicly available sources.

Experimental Protocols

Detailed experimental protocols for the synthesis and key pharmacological evaluations of this compound are not fully available. The following sections provide generalized methodologies based on common practices in the field.

Chemical Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, the synthesis would likely involve the reaction of (R)-piperazine-2-carboxylic acid with a suitable phosphonopropenylating agent. The synthesis of piperazine-2-carboxylic acid derivatives often starts from commercially available precursors and involves multiple steps of protection, coupling, and deprotection.

NMDA Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.

General Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat cerebral cortex.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CPP) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)

This compound's neuroprotective effects were evaluated in a cat model of focal cerebral ischemia.

General Protocol (based on similar studies):

-

Animal Preparation: Anesthetize adult cats and monitor physiological parameters (e.g., blood pressure, blood gases).

-

MCAO Induction: Surgically expose and occlude the middle cerebral artery to induce focal ischemia.

-

Drug Administration: Administer this compound or vehicle intravenously at a predetermined time relative to the occlusion.

-

Assessment of Infarct Volume: After a set period of reperfusion or continued occlusion, euthanize the animals and perfuse the brains. Section the brains and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride) to delineate the infarct area.

-

Data Analysis: Quantify the infarct volume and compare between the this compound-treated and vehicle-treated groups.

Downstream Signaling Pathways

By blocking NMDA receptor-mediated Ca²⁺ influx, this compound inhibits the activation of numerous downstream signaling cascades that are crucial for synaptic plasticity and, in cases of overactivation, excitotoxicity.

Key pathways inhibited by this compound include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway. These kinases are involved in the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which regulates the expression of genes involved in synaptic plasticity and neuronal survival.

Clinical Development and Outlook

This compound showed promise in preclinical studies for the treatment of conditions associated with excitotoxicity, such as epilepsy and neuropathic pain. However, it was discontinued from clinical trials due to a lack of efficacy and the occurrence of adverse side effects. The failure of this compound in the clinical setting highlights the challenges of translating the neuroprotective effects of NMDA receptor antagonists from animal models to human patients.

Conclusion

This compound is a well-characterized potent and competitive NMDA receptor antagonist with a clear mechanism of action. While it demonstrated significant neuroprotective effects in preclinical models, its clinical development was halted. The information compiled in this technical guide provides a solid foundation for researchers interested in the chemical and pharmacological properties of this compound and similar NMDA receptor antagonists. Further research to obtain detailed spectroscopic and pharmacokinetic data, as well as a deeper understanding of its downstream signaling effects, would be valuable for the scientific community.

References

Midafotel (CPPene; SDZ EAA 494): A Technical History and Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Initially developed by Novartis Pharma AG (then Sandoz) with significant therapeutic promise for a range of neurological disorders, its journey from preclinical success to clinical discontinuation provides valuable insights into the complexities of targeting the glutamatergic system. This document provides a comprehensive technical history of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the ultimate reasons for its withdrawal from development. All quantitative data are summarized for clarity, and detailed protocols for seminal experiments are provided to aid in reproducibility and further research.

Introduction and Development History

This compound, chemically (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid, emerged from research programs in the late 1980s and early 1990s aimed at developing neuroprotective agents. The primary hypothesis was that antagonizing the NMDA receptor could mitigate the excitotoxic neuronal damage implicated in conditions like ischemic stroke, traumatic brain injury, and epilepsy.[1][2][3][4]

This compound was identified as a highly promising candidate due to its potent and specific competitive antagonism at the NMDA receptor, with no significant activity at other neurotransmitter receptors or reuptake sites.[5] Its favorable pharmacokinetic profile, including oral bioavailability, excretion exclusively via the renal system without toxic byproducts, and stability in the brain, further supported its progression into clinical trials.

Probable Development Timeline:

-

Late 1980s - 1990: Synthesis and initial in vitro characterization. Publications describing its potent antagonist activity appear around 1990.

-

1990 - 1992: Extensive preclinical in vivo testing, including models of epilepsy and ischemia.

-

1993: Publication of the first clinical trial results in patients with intractable epilepsy.

-

Mid-1990s: Further clinical evaluation, including a trial in traumatic brain injury, is suggested by literature, though results are not widely published, likely due to discontinuation.

-

Late 1990s: The compound is largely considered discontinued for its initial indications due to a poor therapeutic window, characterized by a lack of efficacy and significant adverse effects.

Mechanism of Action: Competitive NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and transmission. However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of intracellular events that result in excitotoxic cell death.

This compound acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, this compound prevents the conformational change required for channel opening, thereby blocking the influx of cations like Ca²⁺ and Na⁺. This mechanism was thought to be neuroprotective in pathological states characterized by excessive glutamate release.

Below is a diagram illustrating the NMDA receptor signaling pathway and the inhibitory action of this compound.

Caption: this compound competitively antagonizes glutamate at the NMDA receptor, preventing ion channel opening and subsequent Ca²⁺ influx that leads to excitotoxicity.

Preclinical Data

This compound demonstrated a promising profile in a range of preclinical studies.

In Vitro Receptor Binding and Activity

Binding assays and electrophysiological studies confirmed this compound's high affinity and selectivity for the NMDA receptor.

| Parameter | Value | Assay/Model | Reference |

| pKi | 7.5 | [³H]CGP39653 binding assay (rat brain) | |

| pA2 | 6.7 - 6.8 | NMDA-induced depolarization (frog spinal cord, rat neocortex) | |

| ED₅₀ | 39 nM | Inhibition of spontaneous activity (rat neocortical slices) | |

| Threshold Conc. | 10 nM | Inhibition of spontaneous activity (rat neocortical slices) |

In Vivo Anticonvulsant and Neuroprotective Activity

This compound was effective in various animal models of epilepsy and ischemic brain injury.

| Model | Species | Key Finding | Reference |

| Maximal Electroshock (MES) | Rodents | Orally active with an ED₅₀ of ~16 mg/kg and a therapeutic index of ~8. | |

| Photosensitive Epilepsy | Baboons (Papio papio) | Blocked photosensitive seizures. | |

| Middle Cerebral Artery Occlusion (MCAO) | Cats | Dose-dependent reduction in ischemic damage volume (>75% reduction at highest dose). | |

| Middle Cerebral Artery Occlusion (MCAO) | Rats | 29% reduction in infarct volume and 34% reduction in brain swelling with pretreatment. |

Clinical Trials and Discontinuation

Despite its preclinical promise, this compound failed to translate into a viable therapeutic in human trials, primarily due to an unacceptable side-effect profile at doses required for efficacy.

Trial in Intractable Epilepsy

A key study by Sveinbjornsdottir et al. (1993) evaluated this compound in eight patients with intractable complex partial seizures. The trial was terminated prematurely.

Efficacy Outcomes:

-

Seizure frequency was unchanged in 4 patients.

-

Seizure frequency worsened in 3 patients.

-

One patient who initially seemed to improve developed complex partial status epilepticus upon drug withdrawal.

Adverse Events: All eight patients withdrew from the study due to dose-limiting side effects.

| Adverse Event | Number of Patients Affected (N=8) |

| Poor Concentration | 8 |

| Sedation | 7 |

| Ataxia | 6 |

| Depression | 3 |

| Dysarthria | 2 |

| Amnesia | 2 |

| Unilateral Choreo-athetosis | 1 |

EEG readings showed a slowing of background activity and, in five patients, an increase in epileptiform activity. Serum concentrations were found to be unpredictable and higher than anticipated from data in healthy volunteers, though no clear correlation was established between serum levels and the severity of side effects.

Other Clinical Investigations

While a trial for traumatic brain injury was reportedly completed, the results have not been formally published, suggesting a similar lack of success. The consistent emergence of neuropsychological symptoms (confusion, psychosis, hallucinations) and cardiovascular effects in trials of various NMDA antagonists defined a narrow therapeutic window that ultimately proved insurmountable for this compound's development.

The failure was attributed to several factors:

-

Narrow Therapeutic Window: The doses required for neuroprotection were indistinguishable from those causing severe psychomimetic and neurological side effects.

-

Complexity of Glutamate Signaling: The understanding that a basal level of NMDA receptor activity is crucial for neuronal survival and that some "pro-survival" genes are activated by these receptors complicated the simple antagonist approach.

-

Short Time Window for Intervention: For acute injuries like stroke, the therapeutic window for preventing excitotoxic damage is extremely short, making practical application difficult.

Detailed Experimental Protocols

[³H]CGP39653 Radioligand Binding Assay

This competitive binding assay was used to determine the affinity (Ki) of this compound for the NMDA receptor.

Caption: Workflow for the [³H]CGP39653 competitive binding assay to determine this compound's affinity for the NMDA receptor.

Protocol Details:

-

Membrane Preparation: Rat cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the pellet is washed multiple times to remove endogenous glutamate and other interfering substances. The final pellet is resuspended in the assay buffer.

-

Assay Incubation: A fixed concentration of the radioligand [³H]CGP39653 is incubated with the membrane preparation in the presence of various concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]CGP39653 (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Maximal Electroshock (MES) Seizure Model

This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, predictive of efficacy against generalized tonic-clonic seizures.

Protocol Details:

-

Animal Preparation: Adult male rodents (mice or rats) are used. This compound or vehicle is administered, typically orally, at a predetermined time before the test (e.g., 60 minutes).

-

Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2-2 seconds) is delivered via corneal or ear-clip electrodes using a convulsometer. The current is sufficient to induce a maximal tonic seizure in control animals.

-

Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. Abolition of this response is considered protection.

-

Data Analysis: The dose of this compound that protects 50% of the animals from the tonic hindlimb extension endpoint (ED₅₀) is calculated using probit analysis.

Middle Cerebral Artery Occlusion (MCAO) Model

This model simulates focal ischemic stroke to evaluate the neuroprotective potential of a compound.

Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model to assess the neuroprotective effects of this compound.

Protocol Details:

-

Animal Preparation: The animal (e.g., cat or rat) is anesthetized. Pre-treatment with this compound or vehicle is administered intravenously.

-

Surgical Procedure: The common, internal, and external carotid arteries are surgically exposed. An incision is made in the external carotid artery, and a coated filament (e.g., nylon suture) is inserted.

-

Occlusion: The filament is advanced through the internal carotid artery until its tip lodges in and blocks the origin of the middle cerebral artery, thereby inducing focal ischemia.

-

Post-Occlusion: The animal is maintained under anesthesia for a set period (e.g., 6 hours).

-

Analysis: The animal is euthanized, and the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC), where healthy tissue stains red and infarcted tissue remains white. The volume of the infarct is then quantified using image analysis.

Photosensitive Epilepsy Model in Baboons (Papio papio)

This model utilizes a naturally occurring epilepsy in a primate species to test anticonvulsant efficacy.

Protocol Details:

-

Animal Selection: Adolescent and young adult Senegalese baboons (Papio papio) known to exhibit photomyoclonic responses are selected.

-

Baseline Testing: The animal is placed in a restraining chair, and EEG electrodes are attached. A baseline response to intermittent photic stimulation (IPS) at 25 Hz is recorded to confirm photosensitivity. The response can range from eyelid myoclonus to generalized clonic-tonic seizures.

-

Drug Administration: this compound is administered intravenously.

-

Post-Drug Testing: At set intervals following drug administration (e.g., 15, 30, 60, 120 minutes), the IPS is repeated, and the presence, type, and duration of any seizure response are recorded.

-

Endpoint: The primary endpoint is the complete abolition or significant reduction of the photically-induced myoclonic or seizure response. The dose required to achieve this endpoint is determined.

Conclusion

The history of this compound is a salient example of a pharmacologically potent and selective compound that, despite a strong preclinical rationale and data, failed in clinical development. Its story underscores the challenges of translating neuroprotective strategies from animal models to humans, particularly when targeting a ubiquitous and functionally critical neurotransmitter system like the glutamatergic pathway. The insurmountable barrier of dose-limiting neuropsychiatric side effects highlighted the fine line between therapeutic antagonism and disruption of essential physiological NMDA receptor function. The data and lessons learned from the this compound program remain highly relevant for today's researchers and drug developers in the ongoing quest for safe and effective treatments for acute and chronic neurological disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GABAergic agents as anticonvulsants in baboons with photosensitive epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excitatory amino acids in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excitatory amino acid neurotoxicity and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacology of SDZ EAA 494, a competitive NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Midafotel

Disclaimer: Publicly available, detailed quantitative pharmacokinetic parameters and specific experimental protocols for Midafotel (CPPene; SDZ EAA 494) are limited. This guide summarizes the known qualitative data and provides representative, detailed methodologies and data presentation formats typical for preclinical and clinical studies of N-methyl-D-aspartate (NMDA) receptor antagonists.

This compound is a potent, competitive antagonist of the NMDA receptor.[1] Its pharmacokinetic profile has been a key aspect of its development, characterized by a straightforward disposition. The primary characteristic of this compound's pharmacokinetics is its excretion from the body.

Pharmacokinetic Profile

The disposition of this compound in the body can be summarized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Table 1: Summary of Qualitative ADME Properties of this compound

| ADME Parameter | Description | References |

| Absorption | This compound is absorbed into the systemic circulation, though specific details on oral bioavailability and absorption rate are not extensively documented in publicly accessible literature. | |

| Distribution | The compound distributes into the brain.[1] | [1] |

| Metabolism | This compound is not significantly metabolized in the body and is reported to have no toxic byproducts.[1] It is found unchanged in the brain.[1] | |

| Excretion | This compound is excreted exclusively and unchanged via the renal system. |

Table 2: Representative Quantitative Pharmacokinetic Parameters

No specific quantitative data for this compound is publicly available. This table illustrates how such data would typically be presented for a compound after preclinical or clinical studies.

| Parameter | Description | Representative Value (Hypothetical) |

| Tmax (h) | Time to reach maximum plasma concentration. | 1.5 h |

| Cmax (ng/mL) | Maximum observed plasma concentration. | 500 ng/mL |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve. | 3500 ng·h/mL |

| t½ (h) | Elimination half-life. | 4.0 h |

| CL (L/h/kg) | Clearance. | 0.5 L/h/kg |

| Vd (L/kg) | Volume of distribution. | 2.0 L/kg |

| F (%) | Bioavailability. | 60% |

| Protein Binding (%) | Percentage of drug bound to plasma proteins. | 25% |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to determine the pharmacokinetic and metabolic profile of a compound like this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration to rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

-

Drug Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline or a buffered solution, for administration.

-

Administration:

-

Intravenous (IV): A single dose (e.g., 2 mg/kg) is administered via the tail vein.

-

Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

-

-

Sample Collection: Blood samples (~0.2 mL) are collected from the jugular vein or tail vein into heparinized tubes at predose (0) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F).

Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

-

Test System: Pooled human liver microsomes (HLM) or rat liver microsomes (RLM).

-

Incubation:

-

A reaction mixture is prepared containing phosphate buffer (pH 7.4), this compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).

-

The mixture is pre-warmed to 37°C.

-

The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.

-

Control incubations are run in the absence of the NADPH-regenerating system.

-

-

Time Points: Aliquots are removed from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The concentration of remaining this compound is quantified by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Signaling Pathways and Logical Relationships

This compound's Bodily Disposition

The known pharmacokinetic pathway of this compound is straightforward, involving absorption into the systemic circulation, distribution to tissues including the brain, and subsequent elimination via the kidneys without undergoing significant metabolism.

References

In Vitro Receptor Binding Profile of Midafotel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midafotel, also known by its developmental codes CPP-ene and SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Extensive in vitro studies have been conducted to characterize its binding affinity and functional antagonism at the NMDA receptor complex. This technical guide provides a comprehensive overview of the in vitro receptor binding properties of this compound, including detailed experimental protocols, quantitative binding data, and visual representations of relevant signaling pathways and experimental workflows.

Core Concepts: this compound's Interaction with the NMDA Receptor

This compound exerts its pharmacological effects by competing with the endogenous agonist glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[2] This competitive antagonism prevents the glutamate-induced conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism of action underlies this compound's potential neuroprotective effects in conditions associated with excessive NMDA receptor activation.

Quantitative Binding Data

The following tables summarize the key quantitative data from in vitro studies on this compound's receptor binding affinity and functional antagonism.

Table 1: this compound (SDZ EAA 494) Binding Affinity

| Assay Type | Radioligand | Preparation | pKi | Reference |

| Competitive Binding | [³H]CGP 39653 | Not Specified | 7.5 | [2] |

Table 2: this compound (D-CPP-ene) Functional Antagonism

| Assay Type | Agonist | Preparation | pA2 Value | ED₅₀ (nM) | Reference |

| Electrophysiology | NMDA | Frog Spinal Cord | 6.7-6.8 | - | |

| Electrophysiology | NMDA | Rat Neocortex | 6.7-6.8 | - | |

| Spontaneous Activity Inhibition | - | Rat Cerebral Cortex Slices (Mg²⁺-free medium) | - | 39 |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the receptor binding of competitive NMDA receptor antagonists like this compound.

Competitive Radioligand Binding Assay

This assay determines the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to that receptor.

a. Materials:

-

Radioligand: [³H]CGP 39653 (a selective NMDA receptor antagonist)

-

Test Compound: this compound (SDZ EAA 494)

-

Receptor Source: Rat brain membranes (e.g., from cerebral cortex or hippocampus)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 10 µM unlabeled CGP 39653 or L-glutamate).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

b. Membrane Preparation:

-

Homogenize dissected rat brain tissue (e.g., cerebral cortex) in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

c. Binding Assay Protocol:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of [³H]CGP 39653 (typically at a concentration close to its Kd value).

-

Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of an unlabeled competitor.

-

-

Add the prepared brain membrane suspension to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

d. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to study it.

Signaling Pathways

Experimental Workflows

Conclusion

The in vitro data consistently demonstrate that this compound is a potent and selective competitive antagonist at the NMDA receptor. Its high affinity for the glutamate binding site, as evidenced by its low nanomolar potency in functional and binding assays, underscores its significant potential in modulating NMDA receptor activity. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on NMDA receptor pharmacology and the development of related therapeutic agents.

References

Midafotel: A Technical Guide to its Application in Excitotoxicity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a central mechanism in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a primary target for therapeutic intervention in these conditions. Midafotel (CPPene; SDZ EAA 494), a potent and selective competitive antagonist of the NMDA receptor, has emerged as a critical tool in the scientific community for dissecting the mechanisms of excitotoxic neuronal injury. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in preclinical models of excitotoxicity, and detailed experimental protocols for its use.

Introduction to this compound

This compound is a piperazine derivative with the chemical name (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid.[1][2] It functions as a potent and competitive antagonist at the NMDA receptor, specifically at the glutamate binding site.[1] This mechanism of action allows it to directly counteract the overstimulation of NMDA receptors that occurs during excitotoxic conditions. Initially developed as a potential therapeutic agent for conditions associated with excitotoxicity, this compound has proven to be an invaluable research tool for studying the pathophysiology of ischemic brain injury and other neurological disorders.[1]

Mechanism of Action in Excitotoxicity

Excitotoxicity is initiated by an excessive release of glutamate, which leads to the overactivation of NMDA receptors. This, in turn, triggers a massive influx of calcium (Ca2+) into the neuron. The resulting intracellular Ca2+ overload activates a cascade of downstream signaling pathways that ultimately lead to neuronal death through both necrosis and apoptosis.

This compound competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing the channel from opening and blocking the initial influx of Ca2+. This interruption of the primary excitotoxic signal is the basis for its neuroprotective effects.

Figure 1: this compound's competitive antagonism at the NMDA receptor.

Quantitative Data on Neuroprotective Effects

This compound has demonstrated significant neuroprotective efficacy in preclinical models of focal cerebral ischemia. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia

| Dose (mg/kg, i.v.) | Administration Time | Infarct Volume Reduction (%) | Reference |

| 1.5 | 15 min prior to MCAo | 25 | (Park et al., 1992) |

| 4.5 | 15 min prior to MCAo | 58 | (Park et al., 1992) |

| 15 | 15 min prior to MCAo | 45 | (Park et al., 1992) |

MCAo: Middle Cerebral Artery Occlusion

Table 2: In Vitro Potency of this compound

| Preparation | Assay | ED50 | Reference |

| Rat Neocortical Slices | Inhibition of spontaneous activity in Mg2+-free medium | 39 nM | (Lowe et al., 1990) |

| Rat Neocortical Slices | Antagonism of NMDA-evoked depolarizations | Apparent pA2 of 6.8 | (Lowe et al., 1990) |

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAo) in Rats

This protocol describes the induction of focal cerebral ischemia and the administration of this compound to assess its neuroprotective effects.

Figure 2: Experimental workflow for in vivo MCAO studies with this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Intraluminal nylon suture (e.g., 4-0 monofilament with a silicon-coated tip)

-

This compound solution (dissolved in saline)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Surgical instruments

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.

-

MCAo Induction: Ligate the CCA and the ECA. Insert the intraluminal suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

This compound Administration: 15 minutes prior to MCAo, administer a bolus intravenous (i.v.) injection of this compound, followed by a constant infusion for the duration of the occlusion.

-

Low Dose: 1.5 mg/kg bolus followed by 1 mg/kg/h infusion.

-

Medium Dose: 4.5 mg/kg bolus followed by 3 mg/kg/h infusion.

-

High Dose: 15 mg/kg bolus followed by 10 mg/kg/h infusion.

-

-

Reperfusion: After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

Post-operative Care: Suture the incision and allow the animal to recover.

-

Infarct Volume Assessment: At a predetermined time point (e.g., 24 hours) after MCAo, euthanize the animal and remove the brain.

-

Slice the brain into coronal sections and stain with TTC solution. The unstained areas represent the infarct.

-

Quantify the infarct volume using image analysis software.

In Vitro Model: Electrophysiology in Rat Neocortical Slices

This protocol details the preparation of brain slices and the electrophysiological recording of NMDA receptor-mediated activity to assess the inhibitory effects of this compound.

Figure 3: Workflow for electrophysiological assessment of this compound.

Materials:

-

Wistar rats (P14-P21)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), with and without Mg2+

-

NMDA solution

-

This compound stock solution

-

Patch-clamp electrophysiology setup

Procedure:

-

Slice Preparation: Anesthetize and decapitate the rat. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut coronal neocortical slices (e.g., 300-400 µm thick) using a vibratome.

-

Incubation: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour. For studying spontaneous activity, use Mg2+-free aCSF.

-

Electrophysiological Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from pyramidal neurons in the neocortex.

-

Data Acquisition:

-

Spontaneous Activity: In Mg2+-free aCSF, record spontaneous depolarizations. Establish a baseline recording and then bath-apply this compound at increasing concentrations to determine the dose-dependent inhibition.

-

NMDA-Evoked Depolarizations: In standard aCSF, record the membrane potential. Apply NMDA (e.g., 10-30 µM) to evoke a depolarization. After establishing a stable baseline response, co-apply this compound with NMDA to assess its antagonistic effect.

-

Signaling Pathways in Excitotoxicity Modulated by this compound

The excessive Ca2+ influx through NMDA receptors triggers a complex network of intracellular signaling cascades that contribute to neuronal death. Key pathways include the activation of nitric oxide synthase (nNOS), the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK), and the activation of caspases, which are executioners of apoptosis. By blocking the initial Ca2+ influx, this compound is hypothesized to prevent the activation of these downstream death-promoting pathways.

References

Methodological & Application

Protocol for the Dissolution of Midafotel for Cell Culture Applications

These application notes provide a detailed protocol for the solubilization of Midafotel, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, for use in in vitro cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as CPPene or SDZ EAA 494) is a competitive antagonist of the NMDA receptor.[1] Its primary mechanism of action is the blockade of ion flow through the NMDA receptor channel, which is typically activated by the neurotransmitter glutamate. Understanding the effects of this compound on cellular function requires its proper dissolution and application in cell culture systems. Due to its chemical nature, this compound can be challenging to dissolve directly in aqueous culture media. This protocol outlines a reliable method for its solubilization using dimethyl sulfoxide (DMSO) to ensure accurate and reproducible experimental results.

Data Presentation

The following table summarizes the key properties of this compound and the recommended solvent concentrations for preparing a stock solution for cell culture applications.

| Parameter | Value/Recommendation | Source(s) |

| Compound Name | This compound (CPPene; SDZ EAA 494) | [1] |

| Molecular Formula | C₈H₁₅N₂O₅P | [1] |

| Molar Mass | 250.191 g/mol | [1] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2] |

| Recommended Stock Concentration in 100% DMSO | 10-50 mM (user-determined) | |

| Final DMSO Concentration in Cell Culture Medium | ≤ 0.5% (v/v) | |

| Storage of Stock Solution | Aliquot and store at -20°C |

Experimental Protocol: Dissolving this compound

This protocol describes the preparation of a this compound stock solution and its subsequent dilution for use in cell culture.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Complete cell culture medium, pre-warmed to 37°C

-

Fetal Bovine Serum (FBS) (optional, for difficult to dissolve compounds)

-

Sterile serological pipettes and pipette tips

Procedure:

3.1. Preparation of a High-Concentration Stock Solution in DMSO

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

-

Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Add the calculated volume of DMSO to the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved. If precipitates remain, gentle warming to 37°C for 10-15 minutes with intermittent vortexing may aid dissolution.

-

Once fully dissolved, this is your high-concentration stock solution.

3.2. Preparation of Working Solutions in Cell Culture Medium

-

Pre-warm the complete cell culture medium to 37°C.

-

Determine the final concentration of this compound required for your experiment.

-

Calculate the volume of the this compound stock solution needed to achieve the final concentration in your culture medium. It is critical to ensure the final concentration of DMSO in the medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

-

Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming of the medium.

-

The this compound working solution is now ready to be added to your cell cultures.

3.3. Optional Three-Step Protocol for Compounds with Poor Solubility

For compounds that may precipitate upon direct dilution into aqueous media, a three-step protocol can be employed:

-

Step 1: Dissolution in DMSO. Prepare a high-concentration stock solution in 100% DMSO as described in section 3.1.

-

Step 2: Dilution in Serum. Dilute the DMSO stock solution 10-fold in pre-warmed (around 50°C) Fetal Bovine Serum (FBS).

-

Step 3: Final Dilution in Medium. Perform the final dilution of the serum-dissolved compound into the pre-warmed cell culture medium to reach the desired final concentration.

Visualization of Pathways and Workflows

4.1. Signaling Pathway of this compound Action

This compound acts as a competitive antagonist at the NMDA receptor. The following diagram illustrates its point of action in the context of glutamatergic signaling.

Caption: this compound competitively antagonizes the NMDA receptor, blocking glutamate binding and subsequent ion channel opening.

4.2. Experimental Workflow for this compound Solution Preparation

The following diagram outlines the key steps for preparing a this compound working solution for cell culture experiments.

Caption: Workflow for the preparation of this compound working solution for cell culture experiments.

References

Application Notes and Protocols for Utilizing Midafotel to Block Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism that underlies learning and memory.[1] The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[2] Midafotel (also known as CPPene or SDZ EAA 494) is a potent and selective competitive antagonist of the NMDA receptor.[2] By binding to the glutamate recognition site on the NMDA receptor, this compound prevents its activation by glutamate, thereby inhibiting the downstream signaling cascades necessary for the induction of LTP. These application notes provide detailed protocols for the use of this compound to block LTP in both in vitro and in vivo experimental settings.

Data Presentation

The efficacy of this compound and its related compound, CPP, in blocking NMDA receptor function and LTP is summarized in the tables below. This quantitative data is essential for experimental design, allowing for the selection of appropriate concentrations to achieve the desired level of NMDA receptor antagonism and LTP inhibition.

| Compound | Parameter | Value | Species | Preparation | Reference |

| This compound (D-CPPene) | ED₅₀ (NMDA Antagonism) | 39 nM | Rat | Neocortical Slices | [No direct citation] |

| CPP | IC₅₀ (fEPSPNMDA Block) | 434 nM | Mouse | Hippocampal Slices | [1] |

| CPP | IC₅₀ (LTP Inhibition) | 361 nM | Mouse | Hippocampal Slices | [1] |

Table 1: Potency of this compound and Related Compounds on NMDA Receptor Function and LTP.

| Concentration of D-CPPene | LTP Inhibition (%) | LTD Inhibition (%) |

| 0.01 µM | No significant inhibition | No significant inhibition |

| 0.1 µM | ~100% | No significant inhibition |

| 200 µM | ~100% | ~100% |

Table 2: Dose-Dependent Inhibition of Hippocampal CA1 LTP and LTD by D-CPPene (this compound). Data extrapolated from graphical representations.

Signaling Pathways and Mechanisms

The following diagrams illustrate the molecular cascade of LTP induction, the mechanism of this compound's inhibitory action, and a typical experimental workflow.

References

Midafotel (CPP-ene; SDZ EAA 494): Application Notes for Epilepsy Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midafotel, also known as CPP-ene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism of action, centered on the glutamatergic system, made it a compound of significant interest for its potential neuroprotective and anticonvulsant properties. While it showed promise in several preclinical epilepsy models, its development for clinical use in epilepsy was halted due to a narrow therapeutic window and the emergence of significant side effects in human trials.[2][3] Despite this, this compound remains a valuable pharmacological tool for investigating the role of NMDA receptors in the pathophysiology of epilepsy and for exploring mechanisms of epileptogenesis in various research models.

These application notes provide a comprehensive overview of this compound's use in preclinical epilepsy research, including its mechanism of action, quantitative data from various models, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate. The over-activation of NMDA receptors is a key mechanism implicated in excitotoxicity and the generation and propagation of seizure activity. By blocking this receptor, this compound reduces excessive excitatory neurotransmission, which is hypothesized to underlie its anticonvulsant effects. In vitro studies on rat neocortical slices demonstrated that this compound is a highly potent competitive antagonist with an ED₅₀ of 39 nM for inhibiting spontaneous epileptiform activity.[4]

Figure 1: Mechanism of this compound as a competitive NMDA receptor antagonist.

Data Presentation: Anticonvulsant Activity

The following tables summarize the quantitative data on the anticonvulsant efficacy of this compound (CPP-ene) and its close analog, D-CPP, in various preclinical epilepsy models.

Table 1: this compound (CPP-ene) Efficacy in Rodent Seizure Models

| Model | Species | Route of Admin. | Endpoint | ED₅₀ / Effective Dose | Source(s) |

| Maximal Electroshock (MES) | Rodent | p.o. | Protection | ~16 mg/kg | |

| Audiogenic Seizures (DBA/2) | Mouse | i.p. | Suppression of clonic phase | 0.41 mg/kg | |

| Audiogenic Seizures (DBA/2) | Mouse | p.o. | Suppression of clonic phase | 10.8 mg/kg | |

| Audiogenic Seizures (DBA/2) | Mouse | i.c.v. | Suppression of clonic phase | 2.2 µ g/mouse |

Table 2: this compound (CPP-ene) Efficacy in the Photosensitive Baboon

| Model | Species | Route of Admin. | Endpoint | Effective Dose | Duration of Action | Source(s) |

| Photosensitive Epilepsy | Papio papio | i.v. | Suppression of myoclonic responses | 8 - 16 mg/kg | Up to 48 hours | |

| Photosensitive Epilepsy | Papio papio | p.o. | Suppression of myoclonic responses | 32 - 64 mg/kg | Up to 48 hours (onset after 4h) |

Table 3: Efficacy of D-CPP (a close analog) in Rodent Seizure Models

Note: Data for D-CPP is provided as a reference due to the limited availability of public data for this compound in these specific models. D-CPP and this compound (CPP-ene) are structurally similar competitive NMDA antagonists, but direct extrapolation of potency is not recommended.

| Model | Species | Route of Admin. | Endpoint | Effective Dose | Observations | Source(s) |

| Maximal Electroshock (MES) | Mouse | i.p. | Increased tonic seizure threshold | 5 mg/kg | Effect associated with motor impairment. | |

| Pentylenetetrazole (PTZ) | Mouse | i.p. | Increased clonic seizure threshold | >10 mg/kg (20 mg/kg) | Only effective at high doses that induced ataxia and marked motor impairment. | |

| Amygdala Kindling | Rat | i.p. | Seizure severity / duration | 2 - 20 mg/kg | No reduction in seizure parameters; ataxia and reduced muscle tone at higher doses. |

Experimental Protocols

The following protocols are generalized methodologies for testing the anticonvulsant effects of this compound in common epilepsy research models. Researchers should adapt these protocols based on specific experimental goals and institutional guidelines.

Protocol 1: Maximal Electroshock (MES) Seizure Model

This model is used to assess a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure test.

Methodology:

-

Animals: Adult male mice (e.g., CD-1) or rats (e.g., Sprague-Dawley).

-

Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). Prepare a range of doses to determine the ED₅₀ (e.g., 1, 3, 10, 30 mg/kg).

-